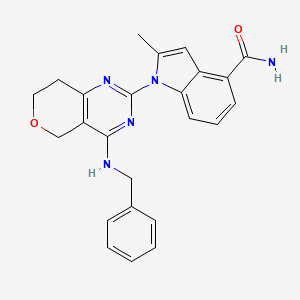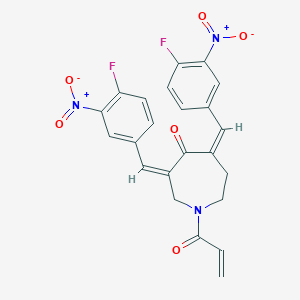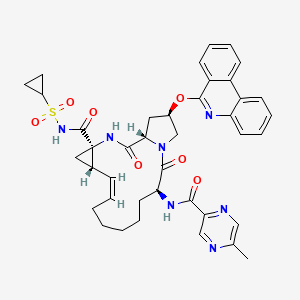
三磷酸腺苷
描述
Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a drug primarily used for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It is classified as a cytoprotective anti-ischemic agent, which means it helps protect cells from damage caused by ischemia (reduced blood supply). Trimetazidine was first developed and marketed by Laboratoires Servier in France and has been used in various countries for its therapeutic benefits .
科学研究应用
三氟噻嗪具有广泛的科学研究应用,包括:
化学: 它被用作还原胺化和其他有机合成技术研究中的模型化合物。
生物学: 三氟噻嗪被研究以了解其对细胞代谢和抵抗缺血损伤的影响。
作用机制
三氟噻嗪通过抑制长链3-酮酰辅酶A硫解酶发挥作用,该酶参与脂肪酸氧化。通过减少脂肪酸氧化并促进葡萄糖氧化,三氟噻嗪有助于在缺血条件下维持细胞能量水平。 这种机制确保离子泵的正常运作以及跨膜钠钾流,从而保持细胞稳态 .
生化分析
Biochemical Properties
Trimetazidine works by inhibiting a specific enzyme called long-chain 3-ketoacyl-CoA thiolase . This enzyme is involved in the beta-oxidation process of fatty acids . By blocking this enzyme, Trimetazidine reduces the oxidation of fatty acids and promotes the oxidation of glucose instead .
Cellular Effects
Trimetazidine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase the viability of H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) treatment . It also mitigates ischemia-induced muscle atrophy and inflammation, as well as reduces fibrosis progression .
Molecular Mechanism
The molecular mechanism of Trimetazidine involves its interaction with biomolecules and its impact on gene expression. It is hypothesized that Trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury . Evidence for this mechanism is controversial .
Temporal Effects in Laboratory Settings
In laboratory settings, Trimetazidine has been shown to have temporal effects on cellular function. For example, it has been demonstrated to significantly enhance angiogenesis and tissue perfusion after femoral artery ligation (FAL) when compared to the saline group .
Dosage Effects in Animal Models
In animal models, the effects of Trimetazidine vary with different dosages. For instance, Trimetazidine has been shown to improve angiogenesis and tissue perfusion in ischemic rat skeletal muscle .
Metabolic Pathways
Trimetazidine is involved in several metabolic pathways. It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .
Transport and Distribution
It is known that Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour .
Subcellular Localization
It has been suggested that Trimetazidine can balance intracellular ATP levels and protect mitochondrial functions and energy metabolism of cells during hypoxia or ischemia .
准备方法
合成路线和反应条件: 三氟噻嗪可以通过还原胺化反应合成。该过程涉及2,3,4-三甲氧基苯甲醛与哌嗪在甲酸作为催化剂存在下的反应。 然后将反应混合物进行回流、酸化和旋转蒸发以获得三氟噻嗪 . 另一种方法涉及使用吡啶酰胺和铱的配合物作为催化剂,甲酸作为氢源 .
工业生产方法: 在工业环境中,三氟噻嗪的合成通常使用2,3,4-三甲氧基苯甲醛和哌嗪作为起始原料。该反应由甲酸催化,产物通过结晶和其他分离技术进行纯化。 这种方法由于其高收率、低成本和环境友好性而具有优势 .
化学反应分析
反应类型: 三氟噻嗪会发生各种化学反应,包括:
氧化: 三氟噻嗪可以在特定条件下被氧化以形成相应的氧化产物。
还原: 该化合物可以被还原以形成不同的衍生物。
取代: 三氟噻嗪可以参与取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生不同的氧化衍生物,而还原可以产生三氟噻嗪的各种还原形式 .
相似化合物的比较
三氟噻嗪在其细胞保护性抗缺血药物类别中是独一无二的,因为它具有特定的作用机制。类似的化合物包括:
拉诺拉嗪: 另一种抗心绞痛药物,通过抑制心肌细胞的晚期钠电流发挥作用。
伊伐布雷定: 一种通过抑制窦房结的“有趣电流”(If)来降低心率的药物。
硝酸异山梨酯: 一种通过打开钾通道和释放一氧化氮发挥作用的血管扩张剂。
属性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVSEOVJBQKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048531 | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5011-34-7 | |
| Record name | Trimetazidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetazidine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetazidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETAZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Trimetazidine exerts its anti-ischemic effects by optimizing cardiac energy metabolism. It does so by inhibiting the long-chain isoform of 3-ketoacyl coenzyme A thiolase (LC 3-KAT), an enzyme involved in the beta-oxidation of fatty acids. []
A: Inhibiting fatty acid oxidation shifts myocardial substrate utilization towards glucose. This shift is beneficial during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. [, , , ]
A: Trimetazidine's inhibition of LC 3-KAT leads to increased glucose oxidation, improved cardiac function, and enhanced cardiac efficiency, particularly after ischemia. [, ] Additionally, it may contribute to a reduction in cardiac oxygen radical production during reperfusion. []
A: Studies indicate that Trimetazidine does not significantly alter hemodynamic parameters like heart rate, blood pressure, or coronary flow. Its cardioprotective effects are attributed primarily to its metabolic modulation. [, , , ]
ANone: This information is not explicitly provided in the provided research excerpts. Please refer to chemical databases like PubChem or ChemSpider for this information.
ANone: The provided research excerpts do not include spectroscopic data for Trimetazidine.
ANone: The provided research excerpts primarily focus on the pharmacological aspects of Trimetazidine. Information regarding its material compatibility and stability under various conditions is not discussed.
A: Trimetazidine is not known to have catalytic properties. It acts as an enzyme inhibitor, specifically targeting LC 3-KAT. [, ]
ANone: The provided research excerpts mainly focus on in vitro and in vivo studies. There is no mention of specific computational chemistry or modeling techniques used in these studies.
A: The research mentions the use of Trimetazidine in both immediate-release and modified-release tablet formulations. [, ] Additionally, one study explored a topical ophthalmic film formulation using HPMC as a hydrogel-forming polymer. []
A: While the research doesn't explicitly describe specific strategies to improve these parameters, the development of a modified-release formulation suggests efforts to optimize its pharmacokinetic profile. [, ] One study also explored a transdermal therapeutic system (TTS) incorporating limonene to enhance Trimetazidine's permeation across the skin. []
ANone: The provided research excerpts focus on the pharmacological and clinical aspects of Trimetazidine and do not discuss SHE regulations.
A: A study on healthy volunteers showed that Trimetazidine dihydrochloride tablets reach peak plasma concentration (Cmax) around 1.8 hours after oral administration. [] The elimination half-life (t1/2) was approximately 6.1 hours. []
A: In vivo studies demonstrate that Trimetazidine improves cardiac function in various animal models of heart failure and ischemia. [, , , , , ] For instance, in rats with heart failure induced by ascending aortic banding, Trimetazidine treatment prevented the down-regulation of β- and α-adrenergic receptors, reduced cardiac hypertrophy, and attenuated the increase in plasma brain natriuretic peptide (BNP) levels. []
A: One study employed cultured human aortic smooth muscle cells (HASMCs) to investigate Trimetazidine's effects on atherosclerosis. [] Results showed that Trimetazidine could inhibit oxidized LDL-induced HASMC proliferation and attenuate H2O2-induced ROS production in these cells. [] Another study utilized H9c2 cardiomyocytes to investigate the role of the CSE/H2S pathway in Trimetazidine's protection against hypoxia/reoxygenation injury. []
ANone: Various animal models were employed in the research, including:
- Rats: Isoproterenol-induced heart failure [], chronic pancreatitis [], myocardial ischemia-reperfusion injury [], ventricular fibrillation model [], and others.
- Guinea pigs: Langendorff heart, working heart, and heart-lung preparations subjected to ischemia. []
- Mice: Coxsackievirus B3-induced myocarditis. []
ANone: Clinical trials have shown that Trimetazidine:
- Improves symptoms of stable angina, reduces angina attacks, and decreases nitroglycerin consumption. [, , , , , ]
- Improves left ventricular function in patients with heart failure, including those with ischemic and non-ischemic cardiomyopathy. [, , , , , , ]
- Might reduce all-cause mortality and heart failure hospitalizations in patients with heart failure, although larger trials are needed to confirm these findings. [, , ]
- Shows promise in preventing recurrence of paroxysmal atrial fibrillation when combined with metoprolol. []
- May have preventive effects in a rat model of chronic pancreatitis. []
ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance associated with Trimetazidine.
ANone: The provided research excerpts primarily focus on the therapeutic benefits of Trimetazidine and do not extensively discuss its toxicology or long-term safety profile.
A: While the provided research does not describe specific drug delivery and targeting strategies for Trimetazidine, one study explored a transdermal delivery system (TTS) incorporating limonene to enhance its permeation across the skin. []
A: The provided research highlights the use of plasma brain natriuretic peptide (BNP) levels as a marker of heart failure severity and treatment response to Trimetazidine. [, ] One study also investigated serum heart fatty acid-binding protein (H-FABP) levels as a potential biomarker in patients with atrial fibrillation treated with Trimetazidine. []
A: One study employed a validated LC-MS/MS method to determine Trimetazidine dihydrochloride concentrations in human plasma for pharmacokinetic and bioequivalence studies. []
ANone: The provided research excerpts do not discuss the environmental impact or degradation of Trimetazidine.
A: One study described the validation of an LC-MS/MS method for quantifying Trimetazidine dihydrochloride in human plasma, demonstrating acceptable linearity, sensitivity, and precision for pharmacokinetic and bioequivalence studies. []
ANone: The research excerpts do not directly address quality control and assurance measures for Trimetazidine.
ANone: The provided research excerpts do not provide information on Trimetazidine's immunogenicity or potential to elicit immunological responses.
ANone: The provided research excerpts do not mention specific drug-transporter interactions associated with Trimetazidine.
ANone: The provided research excerpts do not elaborate on Trimetazidine's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research excerpts do not offer information on the biocompatibility or biodegradability of Trimetazidine.
A: The research mentions conventional anti-anginal therapies such as nitrates, beta-blockers, and calcium channel antagonists as alternatives to Trimetazidine. [, , ] Direct comparisons of efficacy, cost, and impact are not extensively discussed in all cases.
ANone: This topic is not covered in the provided research excerpts.
ANone: The provided research excerpts do not focus on research infrastructure or specific resources related to Trimetazidine.
A: One excerpt mentions that Trimetazidine represents a new therapeutic class and concept in coronary disease management, focusing on cellular anti-ischemic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


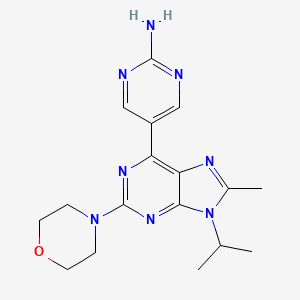
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)
![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)
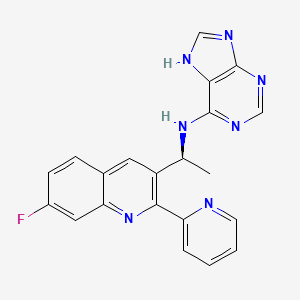
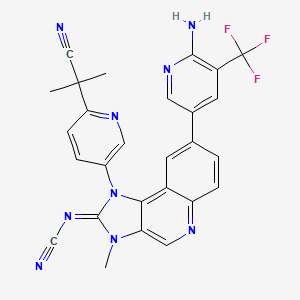
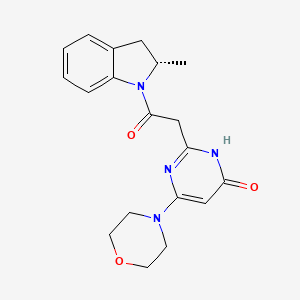
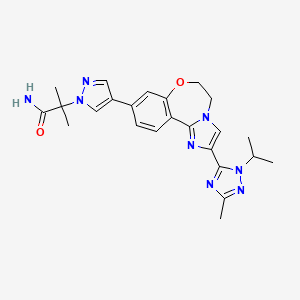
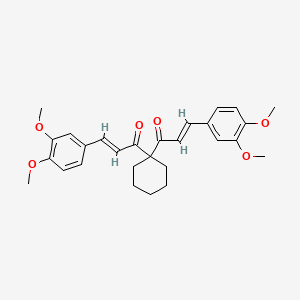
![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)
